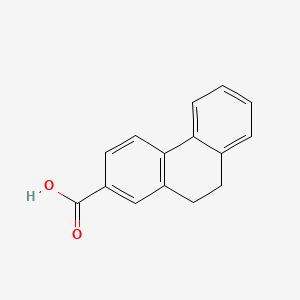
2-Phenanthrenecarboxylic acid, 9,10-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenanthrenecarboxylic acid, 9,10-dihydro- is an organic compound with the molecular formula C15H10O2 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and features a carboxylic acid group attached to the phenanthrene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenanthrenecarboxylic acid, 9,10-dihydro- can be achieved through several methods. One common approach involves the reduction-cyclization of 2-nitroanilines and 9,10-phenanthrenequinone in the presence of indium and acetic acid under reflux conditions . Another method includes the palladium-catalyzed Heck reaction, which allows for the formation of 9,10-dihydro phenanthrene derivatives .
Industrial Production Methods
Industrial production of 2-Phenanthrenecarboxylic acid, 9,10-dihydro- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Phenanthrenecarboxylic acid, 9,10-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 9,10-phenanthrenequinone.
Reduction: Reduction reactions can convert it into different hydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the phenanthrene ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include 9,10-phenanthrenequinone, various hydro derivatives, and substituted phenanthrene compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Phenanthrenecarboxylic acid, 9,10-dihydro- has several scientific research applications:
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and diagnostic tools.
Industry: It finds use in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Phenanthrenecarboxylic acid, 9,10-dihydro- involves its interaction with molecular targets and pathways within biological systems. As a photoclick reagent, it undergoes light-initiated bioorthogonal photoclick cycloaddition reactions with electron-rich vinyl ether functionalities, allowing for precise spatiotemporal control within biological applications . This method requires no catalyst and is compatible with cells, making it a valuable tool in biological research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Phenanthrenecarboxylic acid, 9,10-dihydro- include:
- 9,10-Dioxo-9,10-dihydrophenanthrene-2-carboxylic acid
- 2-Phenanthrenecarboxylic acid, 9,10-dihydro-7-(octyloxy)-
Uniqueness
What sets 2-Phenanthrenecarboxylic acid, 9,10-dihydro- apart from similar compounds is its specific structural configuration and reactivity. Its ability to undergo light-initiated bioorthogonal photoclick cycloaddition reactions with high efficiency and compatibility with biological systems makes it particularly unique and valuable in scientific research .
Biological Activity
2-Phenanthrenecarboxylic acid, 9,10-dihydro- (CAS No. 64057-62-1) is a polycyclic aromatic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The chemical structure of 2-Phenanthrenecarboxylic acid, 9,10-dihydro- includes a phenanthrene backbone with a carboxylic acid functional group. Its molecular formula is C14H10O2, and it exhibits characteristics typical of aromatic compounds, such as stability and lipophilicity.
Biological Activities
Anticancer Activity
Research indicates that 2-Phenanthrenecarboxylic acid, 9,10-dihydro- may exhibit anticancer properties. A study published in the Journal of Medicinal Chemistry reported that derivatives of phenanthrene compounds showed significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis through the modulation of cellular signaling pathways and the inhibition of key enzymes involved in tumor progression .
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines. The anti-inflammatory activity is thought to arise from its ability to block nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways, which play a crucial role in inflammation .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of 2-Phenanthrenecarboxylic acid, 9,10-dihydro-. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains. The exact mechanism remains under investigation but is hypothesized to involve disruption of bacterial cell membranes or interference with metabolic pathways.
Case Studies
- Cytotoxicity Against Cancer Cell Lines
- Inflammatory Response Modulation
-
Antimicrobial Testing
- Study : Evaluation against Gram-positive and Gram-negative bacteria.
- Findings : Showed promising inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting potential as a therapeutic agent.
The biological activity of 2-Phenanthrenecarboxylic acid, 9,10-dihydro- can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates caspases leading to programmed cell death in cancer cells.
- Cytokine Inhibition : It reduces the expression of inflammatory cytokines by inhibiting NF-kB activation.
- Membrane Disruption : Antimicrobial effects may stem from compromising bacterial cell membrane integrity.
Research Findings Summary Table
Properties
CAS No. |
64057-62-1 |
|---|---|
Molecular Formula |
C15H12O2 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
9,10-dihydrophenanthrene-2-carboxylic acid |
InChI |
InChI=1S/C15H12O2/c16-15(17)12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-4,7-9H,5-6H2,(H,16,17) |
InChI Key |
KDKMJRJRONOCSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(=O)O)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















